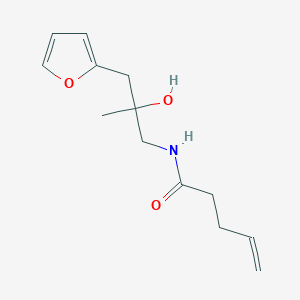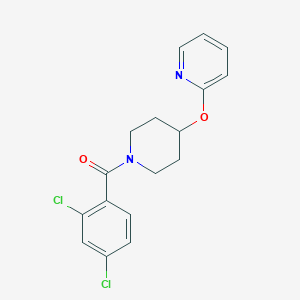
(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, also known as JNJ-40411813, is a novel compound that has shown potential in scientific research applications. It is a small molecule antagonist of the orexin-2 receptor, which plays a crucial role in regulating sleep-wake cycles and other physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis Methods : Research on similar compounds shows advancements in synthesis methods. For example, Zheng Rui (2010) explored the synthesis of a related compound using starting materials like piperidine-4-carboxylic acid and ethyl carbonochloridate, achieving a yield of 62.4% (Zheng Rui, 2010).
Structural and Theoretical Studies : Studies like the one by C. S. Karthik et al. (2021) provide insights into the structural and theoretical aspects, including X-ray diffraction studies and energy framework analysis, of similar compounds (C. S. Karthik et al., 2021).
Antimicrobial Activity : The in vitro antimicrobial activity of related compounds has been explored. For instance, L. Mallesha and K. Mohana (2014) synthesized derivatives and evaluated them for antibacterial and antifungal activities, with some compounds showing promising results (L. Mallesha & K. Mohana, 2014).
Neuroprotective Activities : Research by Y. Zhong et al. (2020) on aryloxyethylamine derivatives, which are structurally similar, revealed potential neuroprotective effects against cell death and ischemic activity in animal models, indicating possible applications in neuroprotection (Y. Zhong et al., 2020).
Chiral Intermediate Production : The production of chiral intermediates for pharmaceutical applications is another area of interest. Y. Ni et al. (2012) reported on the production of an important chiral intermediate of an anti-allergic drug using a specific strain of Kluyveromyces sp. (Y. Ni et al., 2012).
Molecular Docking and Antimicrobial Activity : Research on molecular structure, docking studies, and antimicrobial activity, like the study by C. Sivakumar et al. (2021), provides insights into the potential pharmaceutical applications of similar compounds (C. Sivakumar et al., 2021).
Cancer Cell Line Activity : Kanubhai D. Katariya et al. (2021) investigated novel heterocyclic compounds for their anticancer activity against a 60 cancer cell line panel, demonstrating the potential application in cancer treatment (Kanubhai D. Katariya et al., 2021).
Chemical Synthesis and Characterization : Studies like the one by Farid M Sroor (2019) focus on the synthesis and characterization of new biologically active scaffolds, indicating the versatility of these compounds in various applications (Farid M Sroor, 2019).
Eigenschaften
IUPAC Name |
(2,4-dichlorophenyl)-(4-pyridin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-12-4-5-14(15(19)11-12)17(22)21-9-6-13(7-10-21)23-16-3-1-2-8-20-16/h1-5,8,11,13H,6-7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOVJANRTWFRJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dichlorophenyl)(4-(pyridin-2-yloxy)piperidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

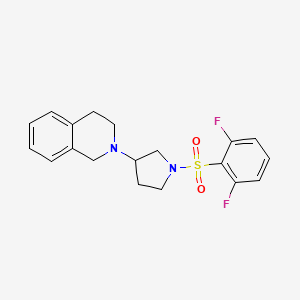


![Ethyl 2-(2-(5-chlorothiophen-2-yl)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2467529.png)
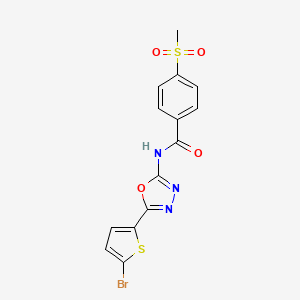
![N-[2-(dimethylamino)ethyl]-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2467536.png)
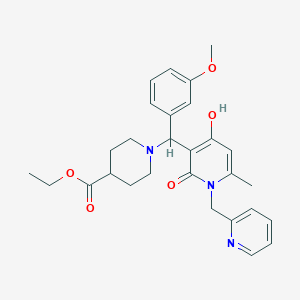
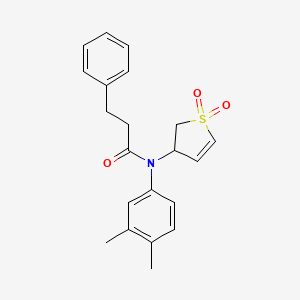
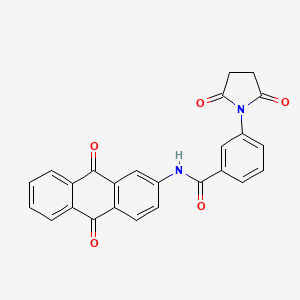

![N-[2-(1,3-benzodioxol-5-ylmethylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2467544.png)
![N4-(4-chlorophenyl)-N6-cycloheptyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2467545.png)
